N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide is a synthetic organic compound characterized by its unique structural features It consists of a pivalamide group attached to a 3,5-dimethylphenyl ring and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 3,5-dimethylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with 3,5-dimethylchlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Synthesis of the 1,1-dioxido-2,3-dihydrothiophen-3-yl intermediate: This involves the oxidation of 2,3-dihydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling of intermediates: The final step involves coupling the 3,5-dimethylphenyl intermediate with the 1,1-dioxido-2,3-dihydrothiophen-3-yl intermediate in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired pivalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic benefits.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications might extend to the production of polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application, but generally, the compound may bind to active sites, modulating the activity of the target molecules and influencing downstream effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-N-(2,3-dihydrothiophen-3-yl)pivalamide: Lacks the dioxido group, potentially altering its reactivity and biological activity.
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-2-yl)pivalamide: Variation in the position of the dioxido group, which may affect its chemical properties.
Uniqueness
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pivalamide is unique due to the presence of both the 3,5-dimethylphenyl and the 1,1-dioxido-2,3-dihydrothiophen-3-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-12-8-13(2)10-15(9-12)18(16(19)17(3,4)5)14-6-7-22(20,21)11-14/h6-10,14H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBVTFZZRHFDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.